molecular formula C24H33N5O3 B2603990 3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844653-92-5

3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2603990
CAS No.: 844653-92-5
M. Wt: 439.56
InChI Key: SADNFFHDMZKFAZ-UHFFFAOYSA-N
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Description

3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of purino[7,8-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a purine-like core fused with a pyrimidine ring, substituted with heptyl, methoxyphenyl, and dimethyl groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Purine Core: The synthesis begins with the construction of the purine core, often through the cyclization of appropriate precursors such as aminoimidazole and formamide derivatives.

    Substitution Reactions: The heptyl, methoxyphenyl, and dimethyl groups are introduced through various substitution reactions.

    Cyclization and Final Assembly: The final step involves the cyclization of the substituted intermediates to form the fused purino[7,8-a]pyrimidine structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener solvents and catalysts to reduce the environmental footprint.

Chemical Reactions Analysis

Types of Reactions

3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides, organometallics, and acids/bases are commonly employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted purino[7,8-a]pyrimidine derivatives.

Scientific Research Applications

3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Mechanism of Action

The mechanism of action of 3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it might inhibit a kinase involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-heptyl-9-(4-hydroxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
  • 3-heptyl-9-(4-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Uniqueness

Compared to similar compounds, 3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This methoxy group may enhance the compound’s ability to interact with specific molecular targets, potentially increasing its efficacy in therapeutic applications.

Properties

CAS No.

844653-92-5

Molecular Formula

C24H33N5O3

Molecular Weight

439.56

IUPAC Name

3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C24H33N5O3/c1-5-6-7-8-9-14-27-22(30)20-21(26(3)24(27)31)25-23-28(15-17(2)16-29(20)23)18-10-12-19(32-4)13-11-18/h10-13,17H,5-9,14-16H2,1-4H3

InChI Key

SADNFFHDMZKFAZ-UHFFFAOYSA-N

SMILES

CCCCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OC)C)N(C1=O)C

solubility

not available

Origin of Product

United States

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